Molecular Weight Advantage Over N-Boc-Protected Endo-3-Aminotropane
8-Acetyl-(3-endo)-8-azabicyclo[3.2.1]octan-3-amine possesses a significantly lower molecular weight (168.24 g/mol) compared to its closest protected analog, N-Boc-endo-3-aminotropane (226.32 g/mol). The reduction of 58.08 g/mol represents a 25.7% decrease in molecular mass, which directly improves ligand efficiency metrics when the scaffold is incorporated into final bioactive molecules . The acetyl compound also possesses zero rotatable bonds, compared to two in the N-Boc analog, reducing conformational entropy penalty upon target binding .
| Evidence Dimension | Molecular weight (MW) and rotatable bond count (RBC) as drug-likeness parameters |
|---|---|
| Target Compound Data | MW = 168.24 g/mol; RBC = 0 |
| Comparator Or Baseline | N-Boc-endo-3-aminotropane (CAS 207405-68-3): MW = 226.32 g/mol; RBC = 2 |
| Quantified Difference | ΔMW = −58.08 g/mol (−25.7%); ΔRBC = −2 |
| Conditions | PubChem computed properties (XLogP3, Cactvs descriptors), 2025 release |
Why This Matters
For procurement decisions in medicinal chemistry, the lower MW and zero rotatable bonds of the acetyl congener provide superior starting metrics for fragment-based drug design and lead optimization, where every Dalton and freely rotating bond counts toward pharmacokinetic efficiency.
- [1] PubChem CID 55296416, 8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI). Molecular Weight: 168.24 g/mol. Computed by PubChem 2.2 (2025.09.15 release). View Source
- [2] PubChem CID 55296417, N-Boc-endo-3-aminotropane (tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate). Molecular Weight: 226.32 g/mol. Rotatable Bond Count: 2. View Source
